![molecular formula C5H5NO3 B3392530 Oxazole-5-acetic Acid CAS No. 1083337-90-9](/img/structure/B3392530.png)
Oxazole-5-acetic Acid
Overview
Description
Oxazole-5-acetic Acid is a chemical compound with the CAS Number: 1083337-90-9 . It has a molecular weight of 127.1 . Oxazole is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .
Synthesis Analysis
The synthesis of oxazole derivatives has been an interesting field for a long time . The Van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Molecular Structure Analysis
Oxazoles are aromatic compounds but less so than the thiazoles . They are weak bases; their conjugate acid has a pKa of 0.8, compared to 7 for imidazole .Chemical Reactions Analysis
Oxazoles are far less basic than imidazoles (pKa = 7). Deprotonation of oxazoles occurs at C2 . Formylation with dimethylformamide gives 2-formyloxazole .Physical And Chemical Properties Analysis
Oxazole is a stable liquid at room temperature . It has a boiling point of 69 °C . The ring structure of Oxazole is planar and aromatic .Scientific Research Applications
Antimicrobial Activity
Oxazole derivatives, including Oxazole-5-acetic Acid, have been found to exhibit significant antimicrobial potential. For instance, a series of pyrazole linked to oxazole-5-one moiety was synthesized and assessed for their antimicrobial potential against S. aureus, E. coli, P. aeruginosa, and C. albicans .
Anticancer Activity
Oxazole derivatives have been shown to exhibit a broad range of pharmacological properties, including anticancer activities . The specific mechanisms of action and the types of cancer that these compounds are effective against are areas of ongoing research.
Anti-inflammatory Activity
Oxazole derivatives have also been found to have anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antidiabetic Activity
Some oxazole derivatives have been found to exhibit antidiabetic activity . This suggests that Oxazole-5-acetic Acid and its derivatives could potentially be used in the treatment of diabetes.
Antiobesity Activity
Research has also indicated that some oxazole derivatives may have antiobesity effects . This could potentially open up new avenues for the treatment of obesity.
Antioxidant Activity
Oxazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Antitubercular Activity
Some oxazole derivatives have shown antitubercular activity . This suggests that they could potentially be used in the treatment of tuberculosis.
Synthesis of New Chemical Entities
Oxazole is an important heterocyclic nucleus used as intermediates for the synthesis of new chemical entities in medicinal chemistry . This makes Oxazole-5-acetic Acid a valuable compound in the field of drug discovery and development.
Safety And Hazards
properties
IUPAC Name |
2-(1,3-oxazol-5-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c7-5(8)1-4-2-6-3-9-4/h2-3H,1H2,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKWBLBIYHZRIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxazole-5-acetic Acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.